

# Application Notes and Protocols: Characterization of Hexaamminecobalt(II) using FTIR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hexaamminecobalt(II)*

Cat. No.: *B105768*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Hexaamminecobalt(II)** ( $[\text{Co}(\text{NH}_3)_6]^{2+}$ ) is a coordination complex of significant interest in inorganic chemistry and materials science. Its characterization provides fundamental insights into the bonding and structure of transition metal ammine complexes. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of molecules, offering a molecular fingerprint that can be used for identification and structural elucidation. However, the **hexaamminecobalt(II)** cation is sensitive to air, readily oxidizing to the more stable hexaamminecobalt(III) form. This air sensitivity presents a significant challenge for its characterization and necessitates careful handling under an inert atmosphere.

These application notes provide a detailed protocol for the synthesis and FTIR characterization of **hexaamminecobalt(II)** chloride, with specific considerations for its air-sensitive nature. The notes also include a comparative analysis of its expected spectral features with those of the well-characterized hexaamminecobalt(III) chloride.

## Data Presentation

The interpretation of the FTIR spectrum of **hexaamminecobalt(II)** chloride relies on understanding the vibrational modes of the coordinated ammonia ligands and the cobalt-nitrogen bond. Due to the inherent instability of the Co(II) complex, definitive experimental spectra are scarce in the literature. The following table provides a summary of the characteristic vibrational modes observed for the stable hexaamminecobalt(III) chloride, which serves as a reference for identifying the key spectral features of the **hexaamminecobalt(II)** analogue.<sup>[1][2]</sup> Expected shifts in vibrational frequencies for the Co(II) complex are noted based on theoretical considerations.

Vibrational Mode	Assignment	Typical Wavenumber (cm <sup>-1</sup> ) for [Co(NH <sub>3</sub> ) <sub>6</sub> ]Cl <sub>3</sub>	Expected Wavenumber (cm <sup>-1</sup> ) for [Co(NH <sub>3</sub> ) <sub>6</sub> ]Cl <sub>2</sub>
N-H Asymmetric and Symmetric Stretching	$\nu(\text{N-H})$	3150 - 3300	Slightly lower than Co(III) complex due to weaker Co-N bond, leading to less perturbation of N-H bonds.
NH <sub>3</sub> Asymmetric Deformation (Scissoring)	$\delta_a(\text{NH}_3)$	~1587	Expected at a slightly lower frequency compared to the Co(III) complex.
NH <sub>3</sub> Symmetric Deformation (Umbrella Mode)	$\delta_s(\text{NH}_3)$	~1328	Expected at a slightly lower frequency. The position is sensitive to the metal-ligand bond strength.
NH <sub>3</sub> Rocking	$\rho(\text{NH}_3)$	~828	Expected at a lower frequency, as the rocking motion is influenced by the mass of the central metal and the Co-N bond strength.

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Co-N Stretching	$\nu(\text{Co-N})$	~360	Expected at a significantly lower frequency than the Co(III) complex due to the weaker electrostatic interaction and lower charge on the Co(II) ion.
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Note: The expected wavenumbers for  $[\text{Co}(\text{NH}_3)_6]\text{Cl}_2$  are predictions based on the expected weaker coordination of  $\text{NH}_3$  to Co(II) compared to Co(III). The lower positive charge on the Co(II) ion results in a weaker electrostatic attraction for the lone pair of electrons on the ammonia ligands, leading to a longer and weaker Co-N bond.

## Experimental Protocols

The successful synthesis and characterization of **hexaamminecobalt(II)** chloride hinge on the stringent exclusion of air and moisture. All procedures should be performed using standard Schlenk line or glovebox techniques.

### Protocol 1: Synthesis of **Hexaamminecobalt(II)** Chloride ( $[\text{Co}(\text{NH}_3)_6]\text{Cl}_2$ )

Materials:

- Cobalt(II) chloride (anhydrous) ( $\text{CoCl}_2$ )
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Liquid ammonia ( $\text{NH}_3$ ) or concentrated aqueous ammonia (deoxygenated)
- Absolute ethanol (deoxygenated)
- Diethyl ether (deoxygenated)
- Schlenk flask and other appropriate glassware

- Glovebox or Schlenk line
- Magnetic stirrer

#### Procedure:

- Preparation of the Ammoniacal Solution: In a glovebox, dissolve a stoichiometric excess of ammonium chloride in deoxygenated concentrated aqueous ammonia or condense liquid ammonia into a Schlenk flask cooled in a dry ice/acetone bath. The ammonium chloride helps to stabilize the **hexaamminecobalt(II)** complex.
- Reaction: Slowly add anhydrous cobalt(II) chloride to the stirred ammoniacal solution under an inert atmosphere (e.g., nitrogen or argon). The color of the solution will change as the **hexaamminecobalt(II)** complex forms. The reaction can be represented as:  $\text{CoCl}_2(\text{s}) + 6\text{NH}_3(\text{aq}) \rightarrow [\text{Co}(\text{NH}_3)_6]\text{Cl}_2(\text{aq})$
- Isolation: To precipitate the product, add deoxygenated absolute ethanol to the reaction mixture. The **hexaamminecobalt(II)** chloride will precipitate out of the solution.
- Washing and Drying: Filter the precipitate under an inert atmosphere. Wash the solid with small portions of deoxygenated absolute ethanol, followed by deoxygenated diethyl ether to facilitate drying. Dry the product under vacuum. The resulting solid should be a pale-colored, air-sensitive powder.

#### Protocol 2: FTIR Sample Preparation and Analysis

##### Materials:

- Synthesized  $[\text{Co}(\text{NH}_3)_6]\text{Cl}_2$
- Potassium bromide (KBr), spectroscopic grade, dried in an oven at  $>100^\circ\text{C}$  for several hours.
- Agate mortar and pestle
- KBr pellet press
- Airtight/demountable cell for solid samples or an ATR accessory inside a glovebox.[3]

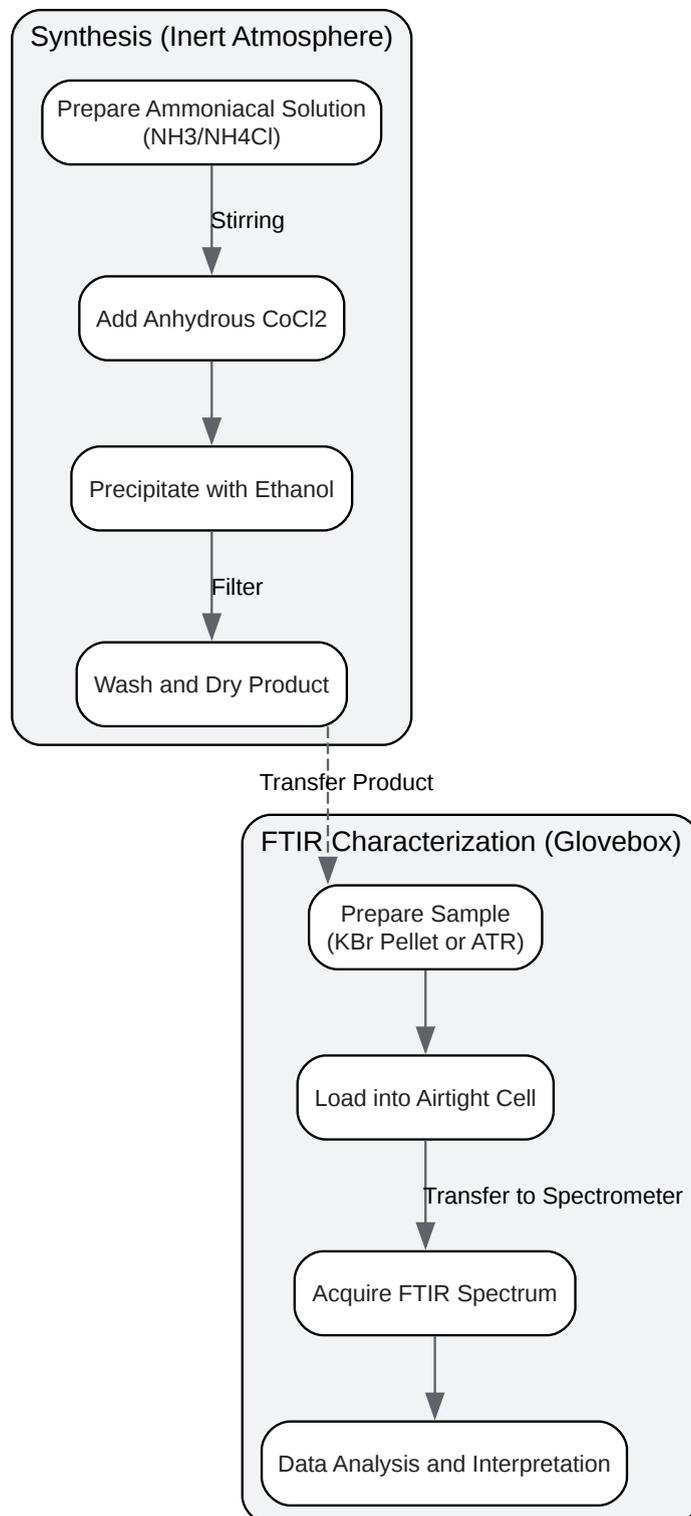
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method in a Glovebox):
  - Transfer the dried KBr and the synthesized  $[\text{Co}(\text{NH}_3)_6]\text{Cl}_2$  into a glovebox with a dry, inert atmosphere.
  - Grind a small amount (1-2 mg) of the  $[\text{Co}(\text{NH}_3)_6]\text{Cl}_2$  with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
  - Transfer the mixture to a KBr pellet die and press it under a hydraulic press to form a transparent or translucent pellet.[4]
  - Place the pellet in an airtight sample holder designed for air-sensitive samples before removing it from the glovebox.[3]
- Sample Preparation (ATR Method in a Glovebox):
  - If an FTIR spectrometer with an ATR accessory is available inside a glovebox, this method is preferred for its simplicity.
  - Place a small amount of the powdered  $[\text{Co}(\text{NH}_3)_6]\text{Cl}_2$  directly onto the ATR crystal.
  - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- FTIR Analysis:
  - If using an airtight holder, quickly transfer it from the glovebox to the FTIR spectrometer's sample compartment and purge the compartment with dry nitrogen.
  - Record the FTIR spectrum over the desired range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
  - Collect a background spectrum of the empty sample holder or the clean ATR crystal before running the sample spectrum.

- The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mandatory Visualization

Experimental Workflow for Synthesis and FTIR Characterization of  $[\text{Co}(\text{NH}_3)_6]\text{Cl}_2$ 

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Caption: Workflow for the synthesis and FTIR characterization of air-sensitive **hexaamminecobalt(II)** chloride.

Interpretation of Results:

The obtained FTIR spectrum of **hexaamminecobalt(II)** chloride should be compared with the reference data for hexaamminecobalt(III) chloride. The key indicators for the successful synthesis of the Co(II) complex will be the shifts in the positions of the NH<sub>3</sub> rocking and Co-N stretching modes to lower wavenumbers. The absence of broad bands around 3400 cm<sup>-1</sup> and 1630 cm<sup>-1</sup> would indicate the absence of significant amounts of water in the final product.[1][2]

Safety Precautions:

- Cobalt salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Concentrated ammonia is corrosive and has a pungent odor. All work with concentrated ammonia should be performed in a well-ventilated fume hood.[5][6]
- Liquid ammonia is extremely cold and can cause severe burns. Appropriate cryogenic gloves and face shields should be used.
- Hydrogen peroxide is a strong oxidizing agent and can be corrosive.[5][6] (Note: While not used in the direct synthesis of the Co(II) complex, it is a common reagent in the synthesis of the Co(III) analogue and researchers should be aware of its hazards).
- All manipulations of the air-sensitive **hexaamminecobalt(II)** chloride must be carried out under an inert atmosphere to prevent oxidation.

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#### Contact

Address: 3281 E Guasti Rd

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